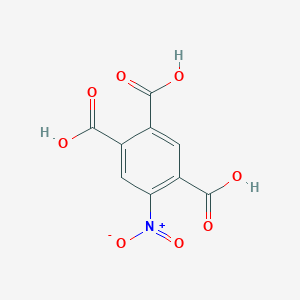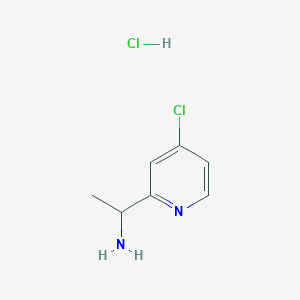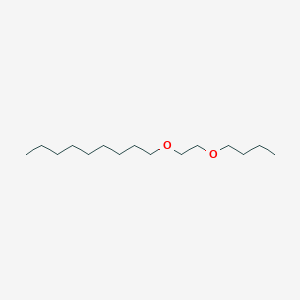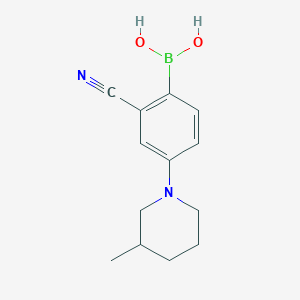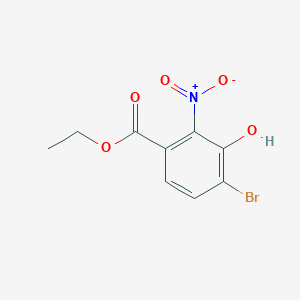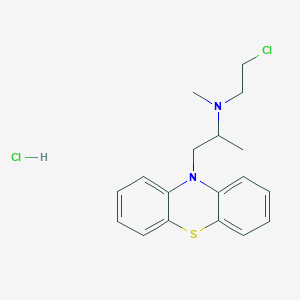
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry. It is particularly notable for its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- typically involves the reaction of phenothiazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including psychiatric disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine and antiemetic.
Uniqueness
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101976-33-4 |
|---|---|
Molekularformel |
C18H22Cl2N2S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H |
InChI-Schlüssel |
SHGVNMFLNPHKJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


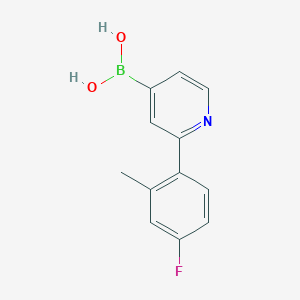


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)

